1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
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Overview
Description
1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the bicyclic structure . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize costs. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (e.g., Cl-, Br-) and amines (e.g., NH3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2-azabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
- 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-ol
Comparison: 1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one is unique due to its specific bicyclic structure and the presence of both hydroxyl and pyridinyl groups. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-(5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2 |
InChI Key |
INAICWLVUAKEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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